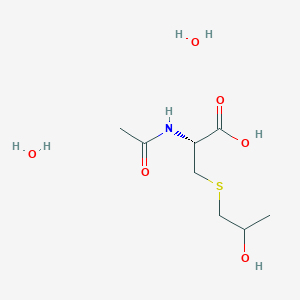

N-Acetyl-S-(2-hydroxypropyl)cysteine, dihydrate

Description

N-Acetyl-S-(2-hydroxypropyl)cysteine, dihydrate (2HPMA), is a mercapturic acid metabolite formed via the conjugation of glutathione with reactive intermediates of halogenated propanes, such as epichlorohydrin or 1,2-dichloropropanol . Its chemical structure includes a 2-hydroxypropyl thioether group attached to the cysteine backbone, with an acetylated amino group and a dihydrate crystalline form. The compound is identified by CAS 38130-86-8 and is frequently analyzed in urine as a biomarker of exposure to industrial or environmental chemicals . Studies utilizing ultra-high-performance liquid chromatography tandem mass spectrometry (UPLC-ESI/MS) have established its role in toxicological assessments, particularly in populations exposed to tobacco smoke or occupational chemicals .

Properties

Molecular Formula |

C8H19NO6S |

|---|---|

Molecular Weight |

257.31 g/mol |

IUPAC Name |

(2R)-2-acetamido-3-(2-hydroxypropylsulfanyl)propanoic acid;dihydrate |

InChI |

InChI=1S/C8H15NO4S.2H2O/c1-5(10)3-14-4-7(8(12)13)9-6(2)11;;/h5,7,10H,3-4H2,1-2H3,(H,9,11)(H,12,13);2*1H2/t5?,7-;;/m0../s1 |

InChI Key |

IBLFCSKITPAWBF-OVEMJYDDSA-N |

Isomeric SMILES |

CC(CSC[C@@H](C(=O)O)NC(=O)C)O.O.O |

Canonical SMILES |

CC(CSCC(C(=O)O)NC(=O)C)O.O.O |

Origin of Product |

United States |

Preparation Methods

Stepwise Acetylation and Hydroxypropylation

The primary synthesis route involves three stages:

-

Cysteine Protection : Cysteine’s amino group is acetylated using acetic anhydride in an alkaline aqueous medium. This step prevents unwanted side reactions during subsequent modifications.

-

Hydroxypropyl Introduction : The sulfhydryl group undergoes nucleophilic substitution with a 2-hydroxypropylating agent, such as propylene oxide or glycidol, under controlled pH (8–10) and temperature (0–25°C).

-

Dihydrate Formation : The product is crystallized from a water-ethanol mixture, yielding the dihydrate form after vacuum drying at 30–45°C.

Table 1: Representative Reaction Conditions

| Step | Reagents | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Acetylation | Acetic anhydride, NaOH | Water | 0–5°C | 85–90 |

| Hydroxypropylation | Propylene oxide, NaOH | Water/EtOH | 20–25°C | 70–75 |

| Crystallization | Ethanol/Water | — | 25°C | 95 |

Reaction Mechanisms and Kinetic Analysis

Acetylation Dynamics

Acetylation proceeds via nucleophilic attack by cysteine’s amino group on acetic anhydride, facilitated by alkaline conditions (pH 9–10). The reaction is exothermic, requiring cooling to 0–5°C to minimize byproduct formation. Excess acetic anhydride (2.1 equivalents) ensures complete acetylation, with yields exceeding 85% after neutralization and extraction.

Hydroxypropyl Thioether Formation

The sulfhydryl group’s nucleophilicity enables attack on the electrophilic carbon of propylene oxide, forming a thioether bond. Reaction kinetics favor mild basic conditions (pH 8–9) to deprotonate the thiol without hydrolyzing the epoxide. Stirring for 4–6 hours at 20–25°C achieves >70% conversion, though prolonged reaction times risk oligomerization.

Process Optimization Strategies

Solvent Selection

Temperature Control

Maintaining temperatures below 25°C during hydroxypropylation prevents epoxide ring-opening side reactions. Similarly, acetylation at 0–5°C reduces N,O-diacetyl byproduct formation.

Purification Techniques

-

Liquid-Liquid Extraction : Ethyl acetate removes unreacted acetic anhydride and sodium acetate after acetylation.

-

Recrystallization : The dihydrate is purified via slow evaporation from ethanol-water, yielding crystals with ≥95% purity.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection (λ = 210 nm) confirms purity. A C18 column and gradient elution (water/acetonitrile + 0.1% TFA) resolve N-Acetyl-S-(2-hydroxypropyl)cysteine from impurities.

Table 2: HPLC Parameters

| Column | Mobile Phase | Flow Rate | Retention Time |

|---|---|---|---|

| C18 (250 × 4.6 mm) | Water:ACN (95:5 → 5:95) | 1.0 mL/min | 12.3 min |

Nuclear Magnetic Resonance (NMR)

¹H NMR (D₂O, 400 MHz) exhibits characteristic signals:

-

δ 1.2–1.4 ppm (m, CH₃ from hydroxypropyl)

-

δ 2.1 ppm (s, acetyl CH₃)

-

δ 3.4–3.6 ppm (m, SCH₂ and HOCH₂)

Challenges and Mitigation

Byproduct Formation

Dihydrate Stability

The dihydrate form is hygroscopic, requiring storage under nitrogen at 2–8°C. Dynamic vapor sorption (DVS) studies indicate critical humidity thresholds at 60% RH.

Chemical Reactions Analysis

Redox Reactions

The compound exhibits prominent redox behavior due to its thiol (-SH) group, which participates in oxidation and reduction processes.

Oxidation

The thiol group undergoes oxidation to form disulfide bonds or other oxidized species. This reaction is critical in its biological activity, including mucolytic effects where oxidized forms interact with disulfide bonds in mucus proteins.

Reduction

2HPMA facilitates the reduction of disulfide bonds, a mechanism central to its mucolytic properties. This reaction involves the thiol group donating electrons to break S-S bonds, leading to the cleavage of mucus proteins.

Substitution Reactions

The hydroxypropyl group (-CH₂CH(OH)CH₃) can act as a nucleophile, participating in substitution reactions under basic conditions. These reactions are influenced by the compound’s solubility and stability, which are enhanced by its dihydrate form.

Antioxidant Activity

As a derivative of cysteine, 2HPMA exhibits antioxidant properties through electron donation. This activity is linked to its ability to scavenge reactive oxygen species (ROS), though the exact mechanism may involve intermediate sulfur species (e.g., hydropersulfides) as seen in related thiol compounds .

Stability and Reaction Conditions

The dihydrate form stabilizes the compound, preventing rapid oxidation. Its reactivity is influenced by:

-

pH : Optimal thiol reactivity occurs under mildly acidic to neutral conditions.

-

Solubility : Enhanced by hydration, enabling efficient interaction with biological targets.

Metabolic Pathways

In biological systems, 2HPMA is excreted in urine as a metabolite of propylene oxide. Its metabolism involves detoxification pathways, where its thiol group may participate in conjugation reactions or redox cycling .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₈H₁₅NO₃S

- Molecular Weight : 189.28 g/mol

- Chemical Structure : The compound features an acetyl group and a 2-hydroxypropyl group, enhancing its solubility and biological activity.

Chemistry

N-Acetyl-S-(2-hydroxypropyl)cysteine serves as a precursor in the synthesis of various organic compounds. Its unique structure allows it to participate in chemical reactions such as oxidation, reduction, and substitution.

| Reaction Type | Common Reagents | Major Products Formed |

|---|---|---|

| Oxidation | Potassium permanganate, CrO₃ | Ketones or aldehydes |

| Reduction | Lithium aluminum hydride | Corresponding amines |

| Substitution | Sodium hydroxide, K₂CO₃ | Substituted hydroxypropyl derivatives |

Biology

Research indicates that N-Acetyl-S-(2-hydroxypropyl)cysteine plays a role in cellular metabolism and acts as a biomarker for metabolic disorders. It is studied for its antioxidant properties and ability to modulate cellular signaling pathways involved in detoxification processes .

Medicine

The compound is investigated for potential therapeutic effects, including:

- Antioxidant Activity : It scavenges free radicals and reduces oxidative stress, which can protect cells from damage .

- Detoxification : As a metabolite of propylene oxide, it aids in the detoxification process by facilitating the elimination of harmful substances from the body .

- Cancer Research : Its biological activity is being explored in the context of toxicity and cancer treatment .

Case Study 1: Antioxidant Properties

In vitro studies have demonstrated that N-Acetyl-S-(2-hydroxypropyl)cysteine can modulate reactive oxygen species (ROS) levels in various cell lines. This suggests its potential use in preventing oxidative stress-related diseases .

Case Study 2: Detoxification Mechanism

A study involving rats showed that N-Acetyl-S-(2-hydroxypropyl)cysteine accounted for a significant proportion of urinary metabolites following exposure to propylene oxide. This highlights its role in the body's metabolic response to xenobiotic exposure .

Industrial Applications

N-Acetyl-S-(2-hydroxypropyl)cysteine is utilized in:

- Pharmaceutical Production : As an ingredient in formulations aimed at enhancing antioxidant capacity.

- Cosmetic Formulations : Due to its solubility and skin-beneficial properties.

Mechanism of Action

The mechanism of action of N-Acetyl-S-(2-hydroxypropyl)cysteine, dihydrate involves its ability to interact with thiol groups in proteins and other biomolecules. The compound can undergo thiol-disulfide exchange reactions, which play a crucial role in maintaining the redox balance within cells. Additionally, its antioxidant properties help in scavenging free radicals and protecting cells from oxidative stress .

Comparison with Similar Compounds

Comparison with Similar Compounds

Mercapturic acids are critical biomarkers for assessing exposure to volatile organic compounds (VOCs). Below, 2HPMA is compared to structurally analogous metabolites in terms of chemistry, metabolic origins, detection methods, and health implications.

Structural and Chemical Differences

Metabolic Pathways and Detection

- 2HPMA : Derived from epichlorohydrin metabolism via epoxide intermediates, excreted in urine. Detected via UPLC-ESI/MS with a limit of detection (LOD) of 0.1 µg/L .

- 3HPMA : Formed from propylene oxide, detected in 92% of U.S. adults’ urine samples (NHANES data) .

- CEMA : Product of acrylonitrile detoxification; quantified using LC-MS/MS with 98% detection rate in smokers .

- CYMA : Associated with acrylonitrile exposure; urinary levels correlate with tobacco use (p < 0.05) .

Health Implications

Analytical Challenges

Biological Activity

N-Acetyl-S-(2-hydroxypropyl)cysteine, dihydrate, is a compound derived from cysteine that has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

N-Acetyl-S-(2-hydroxypropyl)cysteine is a modified form of L-cysteine, where an acetyl group and a hydroxypropyl group are attached to the sulfur atom. This modification enhances its solubility and stability compared to its parent compound.

Structural Formula

The structural formula can be represented as follows:

- Antioxidant Activity : N-Acetyl-S-(2-hydroxypropyl)cysteine exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress in cells. This is particularly important in preventing cellular damage associated with various diseases.

- Detoxification : The compound is involved in the detoxification processes of xenobiotics through conjugation with glutathione, facilitating their excretion from the body. This process is crucial in metabolic pathways that mitigate the effects of toxic substances.

- Anti-inflammatory Effects : Studies indicate that this compound may possess anti-inflammatory properties, which could be beneficial in conditions characterized by chronic inflammation.

Therapeutic Applications

- Respiratory Disorders : N-Acetyl-S-(2-hydroxypropyl)cysteine has been investigated for its potential use in treating respiratory conditions due to its mucolytic properties, helping to break down mucus in the airways.

- Liver Protection : Research suggests that it may protect against liver damage caused by toxic agents, enhancing liver function and recovery.

- Cancer Research : Preliminary studies indicate potential applications in cancer therapy, where it may enhance the efficacy of certain chemotherapeutic agents by protecting normal cells from oxidative damage.

Case Studies and Clinical Trials

- Case Study on Detoxification : A study involving patients exposed to various environmental toxins showed that urinary metabolites of N-acetyl-S-(2-hydroxypropyl)cysteine were significantly elevated, indicating enhanced detoxification processes .

- Clinical Trial for Respiratory Health : A randomized controlled trial evaluated the effects of N-acetyl-S-(2-hydroxypropyl)cysteine on patients with chronic obstructive pulmonary disease (COPD). Results demonstrated improved lung function and reduced exacerbation rates among participants receiving the treatment .

- Cancer Cell Line Studies : In vitro studies on cancer cell lines revealed that N-acetyl-S-(2-hydroxypropyl)cysteine can induce apoptosis in malignant cells while sparing normal cells, suggesting a selective cytotoxic effect .

Summary of Biological Activities

Clinical Trial Outcomes

Q & A

Q. How to validate novel 2HPMA detection methods for low-abundance analytes in population studies?

- Validation Protocol : Spike pooled urine with 2HPMA at concentrations spanning 0.1–100 ng/mL. Assess matrix effects by comparing slopes in solvent vs. matrix-matched calibrants. Use isotopically labeled internal standards to correct for ion suppression/enhancement. Participate in inter-laboratory proficiency testing (e.g., CDC’s VOC Metabolites Program) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.